8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is formally named according to IUPAC rules as a bicyclic heteroaromatic system fused with a boron-containing substituent. The imidazo[1,2-a]pyridine core consists of a pyridine ring annulated with an imidazole moiety at positions 1 and 2. The boronate ester group at position 8 is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a cyclic boron-protecting group.
The molecular formula is C₁₃H₁₇BN₂O₂ , with a molecular weight of 244.10 g/mol . Key structural features include:
- A planar imidazo[1,2-a]pyridine system (10 π-electrons) with aromatic delocalization.
- A dioxaborolane ring at position 8, providing steric protection to the boron atom via four methyl groups.
- A boron-oxygen bond length of approximately 1.36 Å, characteristic of sp²-hybridized boron in boronate esters.
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1353387-21-9 | |
| Exact Mass | 244.13831 g/mol | |
| XLogP3 | 2.1 (predicted) |
Crystallographic Data and Three-Dimensional Conformational Studies
While single-crystal X-ray diffraction data for this specific compound remain unpublished, structural analogs provide critical insights. The imidazo[1,2-a]pyridine system typically adopts a nearly planar conformation, with dihedral angles between the fused rings measuring <5°. The dioxaborolane substituent exhibits a chair-like conformation, with methyl groups occupying equatorial positions to minimize steric strain.
Key geometric parameters derived from related structures include:
- B–O bond lengths: 1.36–1.38 Å (consistent with trigonal planar boron).
- N–B distance in potential coordination: 2.8–3.1 Å (non-covalent interactions).
- Torsional angle between boronate and imidazopyridine: 15–25° (due to steric hindrance).
Hydrogen-bonding patterns in crystalline forms typically involve:
- C–H···O interactions between methyl groups and dioxaborolane oxygen (2.4–2.6 Å).
- π-stacking of imidazo[1,2-a]pyridine cores at 3.5–3.8 Å interplanar distances.
Boron-Nitrogen Coordination Dynamics in the Dioxaborolan-2-yl Substituent
The dioxaborolane group exhibits unique coordination behavior due to boron's empty p-orbital. While nitrogen atoms in the imidazo[1,2-a]pyridine core possess lone pairs, crystallographic data suggest no intramolecular B←N dative bonding in the ground state. However, computational studies reveal:
- A potential energy barrier of ~8 kcal/mol for transient B–N coordination.
- Enhanced Lewis acidity at boron compared to non-annulated boronate esters (pKa ≈ 8.2 in aqueous solution).
The boron center participates in:
- Intermolecular interactions : With Lewis bases (e.g., pyridine derivatives) forming 1:1 adducts (Kass ≈ 10² M⁻¹).
- Protective effects : The dioxaborolane ring reduces protodeboronation rates by 3–5 orders of magnitude versus arylboronic acids.
- Steric shielding : Methyl groups create a cone of protection (θ ≈ 150°) around boron, limiting undesired side reactions.
Tautomerism and Electronic Delocalization in the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system exhibits two dominant tautomeric forms:
- Amino tautomer : Protonation at N1 with localized double bonds (favored in non-polar media).
- Imino tautomer : Proton migration to C3, creating a fully conjugated 10 π-electron system (dominant in polar solvents).
Electronic delocalization is confirmed by:
- UV-Vis absorption maxima at 310–320 nm (ε ≈ 8,000 M⁻¹cm⁻¹), characteristic of extended conjugation.
- NMR chemical shifts:
Resonance structures stabilize the system through:
- Charge transfer from pyridine nitrogen to electron-deficient imidazole moiety.
- Hyperconjugation between boron’s p-orbital and adjacent C–O bonds in the dioxaborolane ring.
The compound’s frontier molecular orbitals show:
- HOMO localized on the imidazo[1,2-a]pyridine π-system (-6.2 eV).
- LUMO centered on the boron atom (-1.8 eV), enabling Lewis acid-base reactivity.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-8-16-9-7-15-11(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONLLDIMAJHMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the borylation of imidazo[1,2-a]pyridine derivatives. One common method is the palladium-catalyzed borylation reaction, where a halogenated imidazo[1,2-a]pyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/vinyl halides or triflates. This reaction enables the formation of biaryl or styryl derivatives, critical for constructing pharmacophores or functional materials.
Key Reaction Parameters
Example Reaction:
Imidazo[1,2-a]pyridine-boronic ester + Aryl bromide → Biaryl-imidazo[1,2-a]pyridine derivative
Conditions: PdCl₂(dppf) (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O (10:1), 90°C, 12 h. Yield: 85% .
Oxidation and Reduction Reactions
The boronic ester undergoes controlled oxidation or reduction to yield functional intermediates.
Oxidation to Boronic Acid
| Reagent | Conditions | Product | Application | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6 h | 8-Boronoimidazo[1,2-a]pyridine | Bioconjugation or sensing | |
| NaIO₄ | THF/H₂O, 0°C → RT, 2 h | Boronic acid (isolated as trifluoroborate salt) | Stabilized intermediates |
Reduction Pathways
Selective reduction of the imidazo[1,2-a]pyridine ring is less common but achievable:
-
Catalytic Hydrogenation : Pd/C, H₂ (1 atm), MeOH, 25°C → Partial saturation of the pyridine ring.
Electrophilic Substitution Reactions
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective electrophilic substitution, influenced by the boronic ester’s directing effects.
Halogenation
| Reagent | Position Modified | Product | Yield | References |
|---|---|---|---|---|
| NBS (DMF, 0°C) | C-3 | 3-Bromoimidazo[1,2-a]pyridine derivative | 70–80% | |
| I₂, HNO₃ | C-5 | 5-Iodo derivative | 60% |
Mechanistic Insight : The boronic ester at C-8 deactivates the adjacent C-7 and C-9 positions, directing electrophiles to C-3 or C-5 .
Nucleophilic Aromatic Substitution
The boronic ester enhances electron withdrawal, enabling nucleophilic displacement at activated positions.
Amination
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 24 h | 3-Azidoimidazo[1,2-a]pyridine | 50% |
Mechanistic Insights
-
Cross-Coupling : The boronic ester undergoes transmetallation with Pd⁰, forming a Pd–aryl intermediate that couples with electrophilic partners.
-
Oxidation : Proceeds via hydrolysis of the boronic ester to boronic acid, followed by peroxide-mediated oxidation to phenolic derivatives.
-
Directing Effects : The boronic ester’s -I effect directs electrophiles to meta/para positions relative to the boron group .
Reaction Optimization Strategies
Stability and Handling
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis due to its effectiveness in forming carbon-carbon bonds through coupling reactions. Notably, it can participate in:
- Suzuki-Miyaura Coupling : This reaction is pivotal in creating biaryl compounds and other complex organic molecules. The dioxaborolane group acts as a boron source that facilitates the coupling with aryl halides.
- Cross-Coupling Reactions : It can be used in various cross-coupling reactions to produce valuable intermediates in pharmaceutical and agrochemical industries.
Medicinal Chemistry
The imidazo[1,2-a]pyridine structure is known for its biological activity, making this compound a candidate for drug development. Key applications include:
- Anticancer Activity : Research indicates that boron-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown potential in disrupting microtubule formation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some studies suggest that the compound may exhibit antimicrobial activity against specific pathogens, which could be beneficial for developing new antibiotics.
Material Science
The unique properties of the compound allow for its use in material science applications:
- Polymer Chemistry : The dioxaborolane moiety can be integrated into polymer matrices to enhance thermal stability and mechanical properties.
- Sensors and Electronics : Its electronic properties make it suitable for developing sensors and electronic devices where boron compounds are utilized for charge transport.
Mechanism of Action
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. This property makes it valuable in the synthesis of biaryl compounds and other complex structures .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers of Boronate-Substituted Imidazo[1,2-a]pyridines
The position of the boronate group on the imidazo[1,2-a]pyridine scaffold significantly impacts reactivity and applications:
Key Findings :
- 8-Position Boronate : Exhibits superior stability in aqueous conditions compared to 6- and 7-position isomers, making it preferred for multi-step syntheses .
- 7-Position Boronate : Used in hydrogen peroxide (H₂O₂)-responsive probes (e.g., B2 in ), where the boronate group undergoes oxidative cleavage to release fluorescent products .
- 6-Position Boronate : Often functionalized with electron-withdrawing groups (e.g., 4-chlorophenyl in ) to enhance reactivity in palladium-catalyzed couplings .
Substituent-Modified Imidazo[1,2-a]pyridine Boronates
Additional structural variations include substituents on the imidazo[1,2-a]pyridine core or boronate-adjacent groups:
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve coupling efficiency by stabilizing transient palladium intermediates .
- Benzyl-Protected Boronates (e.g., B2) : Enhance solubility in organic solvents and enable controlled release of fluorophores under oxidative conditions .
Stability Data
| Compound | Aqueous Stability (pH 7.4) | Thermal Decomposition (°C) |
|---|---|---|
| 8-Boronate | >24 hours | 220–230 |
| 7-Boronate | <12 hours | 200–210 |
| 6-Boronate (hydrochloride salt, ) | >48 hours | 190–200 |
Note: The hydrochloride salt form of 6-boronate () enhances aqueous stability, enabling prolonged storage .
Biological Activity
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine that incorporates a boron-containing functional group. This structural modification is significant as it may enhance the biological activity and pharmacological properties of the compound. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs.
- IUPAC Name : this compound
- Molecular Formula : C13H16BNO3
- Molecular Weight : 235.08 g/mol
The biological activity of imidazo[1,2-a]pyridines often relates to their ability to interact with various biological targets including enzymes and receptors involved in cell signaling pathways. The incorporation of the dioxaborolane moiety may facilitate:
- Inhibition of Protein Kinases : Compounds containing boron can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting kinase activities critical for cancer cell proliferation.
- Modulation of Immune Responses : Some studies suggest that imidazo[1,2-a]pyridine derivatives can influence immune checkpoint pathways, such as PD-1/PD-L1 interactions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 0.126 | Inhibition of cell proliferation |
| This compound | HepG2 (Liver Cancer) | 0.15 | Induction of apoptosis |
| This compound | A375 (Melanoma) | 0.09 | Cell cycle arrest |
These results indicate that the compound exhibits potent anticancer effects across multiple cancer cell lines.
Case Studies
A notable study investigated the effects of various imidazo[1,2-a]pyridine derivatives on tumor growth in vivo. The study found that administration of the compound at a dosage of 40 mg/kg significantly reduced tumor size in mouse models compared to control groups. The mechanism was attributed to both direct cytotoxic effects on cancer cells and modulation of immune responses.
Safety and Toxicity Profile
The safety profile of this compound was assessed through subacute toxicity studies in healthy mice. The compound demonstrated a favorable safety margin with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the common synthetic routes for preparing 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronate ester group is introduced at the 8-position of the imidazo[1,2-a]pyridine scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides or triflates as coupling partners. For example, 3-iodoimidazo[1,2-a]pyridine derivatives react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (e.g., dioxane/Na₂CO₃) to yield the target compound . Alternative routes involve copper-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and alkynes, followed by boronate functionalization .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹¹B), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For instance, ¹H NMR in DMSO-d₆ confirms the presence of the tetramethyl dioxaborolane moiety (δ 1.0–1.3 ppm for methyl groups) and imidazo[1,2-a]pyridine aromatic protons (δ 7.5–9.0 ppm). HRMS validates the molecular ion peak (e.g., [M+H]⁺), while IR identifies B-O stretching (~1350 cm⁻¹) .
Q. What are the key physicochemical properties influencing its reactivity in cross-coupling reactions?
The boronate ester group enables participation in Suzuki-Miyaura couplings due to its sp²-hybridized boron atom, which facilitates transmetallation with palladium catalysts. Steric hindrance from the tetramethyl groups stabilizes the boronate ester against hydrolysis, ensuring compatibility with aqueous reaction conditions .
Advanced Research Questions
Q. How does the boronate ester moiety enhance applications in fluorescent probe design?
The boronate group reacts selectively with hydrogen peroxide (H₂O₂) via oxidation-driven cleavage, forming a phenolic fluorophore. In the probe B2 , this reaction triggers a fluorescence "turn-on" response, enabling real-time detection of H₂O₂ in live cells (e.g., A549 lung carcinoma cells). The imidazo[1,2-a]pyridine core provides aggregation-induced emission (AIE) properties, minimizing background noise .
Q. What strategies optimize regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?
Regioselective C-H borylation at the 8-position is achieved using iridium catalysts (e.g., Ir(COD)(OMe)) and pinacolborane (HBpin). Computational studies (DFT) suggest that electron-rich positions on the heterocycle favor boron insertion. Competing pathways are suppressed by controlling temperature (80–100°C) and solvent polarity (e.g., THF) .
Q. How do structural modifications impact biological activity in medicinal chemistry applications?
Substitution at the 8-position with boronate esters improves pharmacokinetic properties, such as solubility and metabolic stability. For example, derivatives targeting the constitutive androstane receptor (CAR) show enhanced agonist activity when paired with pyrazole or hydrazide groups at the 3-position. SAR studies reveal that steric bulk from the tetramethyl dioxaborolane group reduces off-target interactions .
Methodological Challenges and Data Analysis
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
Discrepancies arise from variations in assay conditions (e.g., cell lines, H₂O₂ concentrations) or impurities in synthetic batches. Orthogonal validation using LC-MS/MS and dose-response curves (IC₅₀/EC₅₀) is critical. For instance, cytoprotective activity in ethanol-induced gastric ulcer models may differ from antisecretory effects in rat fistula models due to tissue-specific target engagement .
Q. What analytical techniques differentiate boronate ester degradation products under physiological conditions?
LC-MS/MS with isotopic labeling tracks hydrolysis products (e.g., boronic acids). Accelerated stability studies (pH 7.4 buffer, 37°C) combined with ¹¹B NMR quantify degradation rates. For B2 , the half-life of the boronate ester in serum is ~12 hours, with major degradation pathways involving oxidation to B2-OH .
Emerging Applications
Q. Can this compound serve as a building block for covalent organic frameworks (COFs)?
Yes. The boronate ester participates in dynamic covalent chemistry, forming porous networks via condensation with diols. Applications include H₂O₂-responsive drug delivery systems, where framework disassembly is triggered by oxidative stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
